N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
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Overview
Description
N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a sulfonamide group, and a benzyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzyl Group: The final step involves the alkylation of the thiazole-sulfonamide intermediate with 4-methylbenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or sulfide under reducing conditions with agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole positions, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, and various alkyl halides.
Major Products
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced forms like sulfinamides or sulfides.
Substitution: Substituted thiazole or benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzyme active sites, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest for pharmaceutical research.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their activity. The thiazole ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide: Similar structure but with a chlorine substituent, which may alter its biological activity.
N-(4-methylbenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide: Contains a methoxy group, potentially affecting its chemical reactivity and pharmacological properties.
Uniqueness
N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-3-7-16(8-4-14)12-21-19(24)11-17-13-27-20(22-17)23-28(25,26)18-9-5-15(2)6-10-18/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMARVZOQAZUKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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